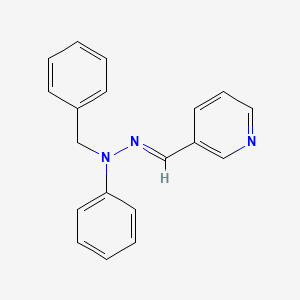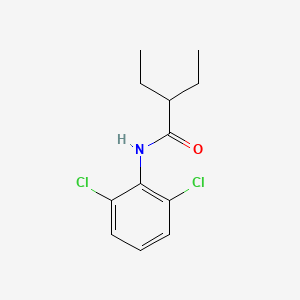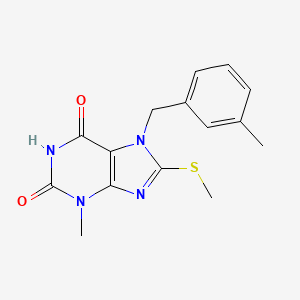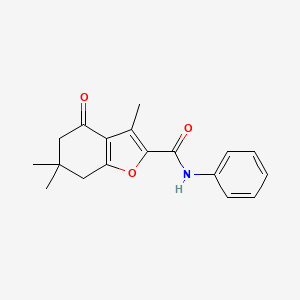![molecular formula C11H15N3O2S B5704928 N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, also known as MPT, is a chemical compound that has been studied for its potential applications in scientific research. MPT is a hydrazine derivative that has been synthesized through various methods and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to inhibit the activity of several signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of oxidative stress. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB pathway. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have low toxicity in animal studies, which suggests that it may be a safe compound for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide. One area of research is the development of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide analogs that may have improved efficacy or lower toxicity. Another area of research is the investigation of the mechanisms of action of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, which may lead to the identification of new targets for cancer therapy. Additionally, the use of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide in combination with other compounds or therapies may be explored to enhance its anti-cancer effects. Overall, the study of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has the potential to contribute to the development of new treatments for cancer and other diseases.
Synthesemethoden
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide can be synthesized through a variety of methods, including the reaction of 4-methylphenoxyacetic acid with thiosemicarbazide, followed by reaction with methyl iodide. Another method involves the reaction of 4-methylphenol with chloroacetyl chloride, followed by reaction with thiosemicarbazide and then methylation with methyl iodide. These methods result in the formation of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, which can then be purified through recrystallization or other techniques.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-methyl-3-[[2-(4-methylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8-3-5-9(6-4-8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQAENVTJYCNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)


![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)

![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)

![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)
